
N,N,2-triethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-triethylbutanamide is an organic compound with the molecular formula C10H21NO. It is a rare and unique chemical that is primarily used in early discovery research. The compound is characterized by its linear structure and is part of the amide family, which are compounds containing a carbonyl group (C=O) linked to a nitrogen atom (N).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-triethylbutanamide can be achieved through various methods. One common approach involves the reaction of a nitrile with di-tert-butyl dicarbonate in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, making it a mild and practical method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its rarity and primary use in research settings. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,2-triethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N,N,2-triethylbutanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic uses, including drug development and delivery systems.
Industry: Applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N,N,2-triethylbutanamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function and activity of these biomolecules. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,2-trimethylbutanamide: Similar in structure but with methyl groups instead of ethyl groups.
N,N,2-triethylbutanamine: An amine derivative with similar structural features.
Uniqueness
N,N,2-triethylbutanamide is unique due to its specific ethyl substitutions, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable in research settings where specific structural features are required.
Propriétés
Numéro CAS |
79868-38-5 |
|---|---|
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
N,N,2-triethylbutanamide |
InChI |
InChI=1S/C10H21NO/c1-5-9(6-2)10(12)11(7-3)8-4/h9H,5-8H2,1-4H3 |
Clé InChI |
KLVRKNJSKXACLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


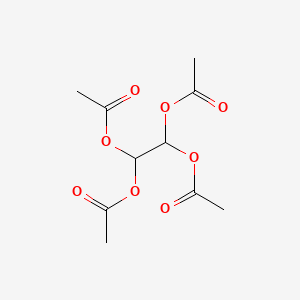
![ethyl 2-{2-(4-butoxy-3-methoxyphenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004652.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004662.png)
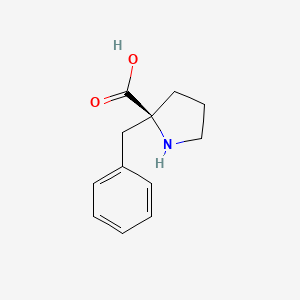

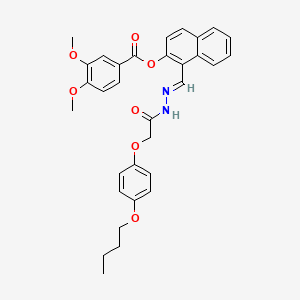
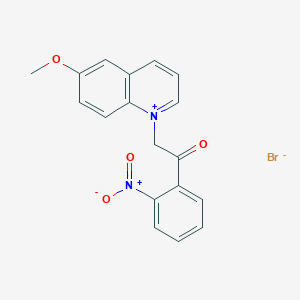
![1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004688.png)
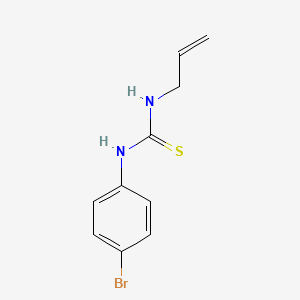
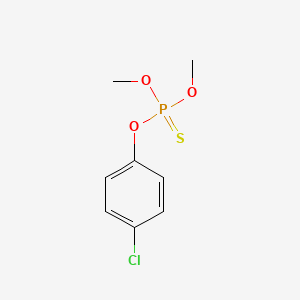
![{2-[(2E)-2-butenyl]phenoxy}acetic acid](/img/structure/B12004713.png)
![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004727.png)
